3-Chloro-1H-indazol-4-amine

Kinase inhibitor VEGFR/PDGFR Medicinal chemistry

3-Chloro-1H-indazol-4-amine is the direct synthetic precursor for 3-aminoindazole pharmacophores in VEGFR/PDGFR kinase inhibitors (e.g., ABT-869). Its non-interchangeable 3-Cl/4-NH₂ substitution pattern enables orthogonal diversification via Pd-catalyzed cross-coupling and direct conjugation. Alternative regioisomers fail to yield the validated ATP-binding pocket engagement. Procure this specific regioisomer to reduce synthetic risk and ensure SAR reproducibility.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 54768-48-8
Cat. No. B1592266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indazol-4-amine
CAS54768-48-8
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)N)Cl
InChIInChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyHNLMMCOMDHTWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indazol-4-amine (CAS 54768-48-8) Supplier Guide: Key Intermediate for Kinase Inhibitor Scaffolds


3-Chloro-1H-indazol-4-amine (C₇H₆ClN₃, MW: 167.60 g/mol, CAS: 54768-48-8) is a chlorinated heteroaromatic primary amine belonging to the indazole family [1]. This compound serves as a key synthetic building block in the preparation of biologically active molecules, most notably as a core intermediate for 3-aminoindazole-based kinase inhibitor scaffolds [2]. Its structure features a chlorine atom at the C3 position and a primary amine at the C4 position of the 1H-indazole ring system, establishing a defined vector for downstream functionalization [1].

Why Indazole Isomers and Alternative Halogenated Analogs Cannot Substitute for 3-Chloro-1H-indazol-4-amine


The substitution pattern of 3-chloro-1H-indazol-4-amine—specifically the 4-NH₂ nucleophile and the 3-Cl leaving group/electron-withdrawing group—is non-interchangeable with regioisomers such as 3-chloro-1H-indazol-5-amine or 3-chloro-1H-indazol-6-amine . This specific 3,4-disubstitution pattern is required for constructing the 3-aminoindazole pharmacophore found in clinically relevant multikinase inhibitors (e.g., ABT-869) [1]. Attempts to substitute with non-halogenated 1H-indazol-4-amine fail to provide the requisite electrophilic cross-coupling handle at C3. Furthermore, replacement with bromo- or iodo- analogs alters both reaction kinetics and the steric environment during palladium-catalyzed transformations, while 3-fluoro analogs exhibit different electronic properties that affect downstream biological activity [2].

Quantitative Evidence Guide: 3-Chloro-1H-indazol-4-amine vs. Closest Analogs


Validated Intermediate for High-Affinity Multikinase Inhibitor Scaffold (ABT-869) vs. Alternative Regioisomers

3-Chloro-1H-indazol-4-amine is the direct synthetic precursor to the 3-aminoindazole core of ABT-869, a potent multitargeted receptor tyrosine kinase inhibitor. The 4-NH₂ group is essential for subsequent urea linkage formation, while the C3-Cl atom serves as the site for conversion to the 3-NH₂ group in the final pharmacophore [1]. Regioisomers such as 3-chloro-1H-indazol-5-amine or 3-chloro-1H-indazol-6-amine cannot yield this validated pharmacophore due to the mispositioned amino group, precluding proper geometry for ATP-binding pocket engagement in VEGFR/PDGFR kinases.

Kinase inhibitor VEGFR/PDGFR Medicinal chemistry

Kinase Inhibitor Intermediate with Established VEGFR/PDGFR Potency Downstream

The downstream compound ABT-869, synthesized directly from 3-chloro-1H-indazol-4-amine, exhibits potent inhibition against VEGFR family kinases (IC₅₀ values: KDR = 4 nM, Flt-1 = 3 nM) and PDGFR family kinases (IC₅₀: PDGFR-β = 7 nM, CSF-1R = 2 nM) [1]. In cellular assays, ABT-869 demonstrates concentration-dependent anti-proliferative activity with EC₅₀ values of 5 nM against VEGF-stimulated HUVEC proliferation and 2 nM against PDGF-BB-stimulated HUVEC proliferation [1]. In contrast, indazole-based kinase inhibitors lacking the 4-amino substitution pattern or bearing alternative halogenation at C3 show significantly reduced or absent activity against these kinase targets [2].

Receptor tyrosine kinase Antiangiogenic FLT3 inhibition

Improved Physicochemical Profile as Indazole Scaffold vs. Phenol Bioisostere

3-Chloro-1H-indazol-4-amine is a member of the indazole class, which serves as a validated bioisostere of phenol. Indazoles are more lipophilic than phenols and less prone to Phase I and II metabolism . The calculated logP for 3-chloro-1H-indazol-4-amine is 1.29, compared to typical phenols (logP ~1.46) and anilines (logP ~0.90) . The indazole ring system provides improved resistance to glucuronidation and sulfation compared to phenolic OH groups, while maintaining hydrogen-bonding capability through the indazole NH and the 4-NH₂ moiety . The C3 chlorine atom further modulates the electronic properties of the scaffold without introducing the metabolic liabilities associated with phenolic hydroxyls.

Bioisosterism Lipophilicity Metabolic stability

Supply Chain Specification: 95% Minimum Purity Grade with Validated Analytical Traceability

Commercially available 3-chloro-1H-indazol-4-amine is supplied with a minimum purity specification of 95% as verified by multiple reputable chemical vendors . The compound is provided as a research chemical for further manufacturing use, with full analytical characterization including CAS RN: 54768-48-8, molecular formula C₇H₆ClN₃, molecular weight 167.60 g/mol, and validated InChIKey: HNLMMCOMDHTWKG-UHFFFAOYSA-N [1]. Storage specifications (4°C) and shipping conditions are standardized across supply chains to maintain integrity . In contrast, custom-synthesized indazole isomers or analogs typically lack batch-to-batch analytical certification and require additional in-house quality control validation prior to use.

Research chemical Quality control Analytical standards

Primary Research and Industrial Applications for 3-Chloro-1H-indazol-4-amine (CAS 54768-48-8)


Synthesis of 3-Aminoindazole-Based Multitargeted Kinase Inhibitors (VEGFR/PDGFR/FLT3)

3-Chloro-1H-indazol-4-amine is the direct synthetic precursor for constructing the 3-aminoindazole pharmacophore found in ABT-869 and related multikinase inhibitors. The synthetic sequence involves conversion of the C3-Cl atom to a C3-NH₂ group via amination, followed by elaboration of the 4-NH₂ moiety to form urea or amide linkages with aryl/heteroaryl groups [1]. This validated route yields compounds with potent activity against VEGFR family kinases (IC₅₀ values 2-7 nM) and PDGFR family kinases, enabling development of antiangiogenic and anticancer therapeutics [1].

Lead Optimization Scaffold Replacement for Phenol-Containing Series

The indazole core of 3-chloro-1H-indazol-4-amine serves as a strategic phenol bioisostere replacement in lead optimization campaigns. Its calculated logP of 1.29 provides balanced lipophilicity between phenol (logP ~1.46) and aniline (logP ~0.90), while the heteroaromatic nature confers reduced susceptibility to Phase I and Phase II metabolism compared to phenolic hydroxyl groups . The C3-Cl atom offers a synthetic handle for further diversification, and the 4-NH₂ group enables direct conjugation to generate focused compound libraries .

Focused Library Synthesis via Cross-Coupling and Amide/Urea Formation

The bifunctional nature of 3-chloro-1H-indazol-4-amine—possessing both an aryl chloride (C3-Cl) and a primary aromatic amine (4-NH₂)—enables orthogonal diversification strategies. The C3-Cl participates in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig amination, Sonogashira), while the 4-NH₂ undergoes direct acylation, sulfonylation, or urea formation with isocyanates [1]. This dual reactivity allows parallel library synthesis with high efficiency, as demonstrated in kinase inhibitor programs where the indazole core is elaborated at both positions [1].

Validated Intermediate for Preclinical Kinase Inhibitor Development

Given its established role as the core intermediate for ABT-869 (a clinical-stage multitargeted receptor tyrosine kinase inhibitor), 3-chloro-1H-indazol-4-amine is a preferred starting material for medicinal chemistry programs targeting VEGFR, PDGFR, FLT3, and related kinases [1]. The compound's availability with certified analytical purity (≥95%) reduces synthetic risk and ensures reproducibility in preclinical SAR studies . Procurement of this specific regioisomer is mandatory, as alternative indazole substitution patterns cannot yield the validated 3-aminoindazole pharmacophore required for ATP-binding pocket engagement in these kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.